(4,6-Dichlorobenzofuran-3-yl)methanamine
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Overview
Description
(4,6-Dichlorobenzofuran-3-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the benzofuran ring and a methanamine group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichlorobenzofuran-3-yl)methanamine typically involves several steps. One common method starts with the bromination of 4,6-dichlorophenol to obtain 4,6-dichloro-2-bromophenol. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as potassium carbonate, to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichlorobenzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
(4,6-Dichlorobenzofuran-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4,6-Dichlorobenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dichlorobenzofuran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4,6-Dichlorobenzofuran-3-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(4,6-Dichlorobenzofuran-3-yl)ethylamine: Similar structure with an ethylamine group instead of a methanamine group
Uniqueness
(4,6-Dichlorobenzofuran-3-yl)methanamine is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
(4,6-Dichlorobenzofuran-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and antiproliferative properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈Cl₂N O, with a molecular weight of approximately 252.52 g/mol. The compound features a benzofuran core substituted with dichloro groups and a methanamine moiety, which contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Chlorination : The introduction of chlorine atoms at the 4 and 6 positions can be performed using chlorinating agents.
- Amine Substitution : The final step involves the introduction of the methanamine group through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enterococcus faecalis | 128 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
Antiproliferative Activity
In addition to its antimicrobial effects, this compound has shown antiproliferative activity against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 µM |
A549 (Lung Cancer) | 20 µM |
MCF-7 (Breast Cancer) | 25 µM |
These results suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .
The mechanism of action of this compound appears to involve interaction with specific molecular targets within microbial and cancer cells. It is hypothesized that the compound binds to key enzymes or receptors involved in cell division and metabolic processes:
- Enzyme Inhibition : The presence of the methanamine group may facilitate binding to active sites on enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : The dichloro substitutions could enhance binding affinity to receptors involved in signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several research studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at low concentrations .
- Antiproliferative Effects in Cancer Research : Research involving HeLa and A549 cells demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer therapeutic .
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
(4,6-dichloro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4H,3,12H2 |
InChI Key |
GJBRYVLOLCHOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC=C2CN)Cl)Cl |
Origin of Product |
United States |
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